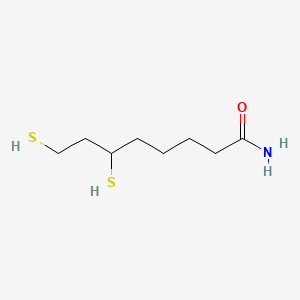

Dihydrolipoamide

描述

属性

IUPAC Name |

6,8-bis(sulfanyl)octanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYUGYAKYZETRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)N)CC(CCS)S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863287 |

Source

|

| Record name | 6,8-Bis(sulfanyl)octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Dihydrolipoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3884-47-7 |

Source

|

| Record name | Dihydrolipoamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3884-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrolipoamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003884477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Bis(sulfanyl)octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrolipoamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RF8AN4JFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrolipoamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Dihydrolipoamide in the Pyruvate Dehydrogenase Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pyruvate (B1213749) Dehydrogenase Complex (PDC) is a cornerstone of cellular metabolism, linking glycolysis to the citric acid cycle. At the heart of this multi-enzyme complex lies the E2 component, dihydrolipoamide acetyltransferase, and its prosthetic group, lipoic acid. This technical guide provides an in-depth exploration of the crucial role of the this compound form of this cofactor in the catalytic cycle of the PDC. We will delve into the structural and functional significance of this compound, present quantitative data on its interactions, detail experimental protocols for its study, and provide visual representations of the key pathways and workflows.

Introduction

The Pyruvate Dehydrogenase Complex (PDC) catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a key substrate for the citric acid cycle and fatty acid synthesis.[1][2][3] This large, mitochondrial multi-enzyme complex is composed of three core enzymes: pyruvate dehydrogenase (E1), this compound acetyltransferase (E2), and this compound dehydrogenase (E3).[3][4][5] The E2 component, also known as dihydrolipoyl transacetylase, forms the structural core of the complex and plays a central role in the transfer of the acetyl group from E1 to coenzyme A.[2][3] This function is mediated by a covalently attached lipoic acid cofactor, which cycles between its oxidized (lipoamide) and reduced (this compound) forms. This document will focus specifically on the multifaceted role of this compound in the intricate catalytic mechanism of the PDC.

The Catalytic Cycle and the Central Function of this compound

The conversion of pyruvate to acetyl-CoA by the PDC involves a series of coordinated steps, with the lipoamide (B1675559) cofactor of E2 acting as a "swinging arm" to transfer intermediates between the active sites of the three enzymes. The generation and subsequent reactions of this compound are central to this process.

The catalytic cycle can be summarized as follows:

-

Decarboxylation of Pyruvate (E1): Pyruvate binds to the thiamine (B1217682) pyrophosphate (TPP) cofactor of the E1 enzyme and undergoes decarboxylation, forming a hydroxyethyl-TPP intermediate.[2]

-

Reductive Acetylation of Lipoamide (E1-E2 Interface): The hydroxyethyl (B10761427) group is transferred from TPP to the oxidized lipoamide cofactor on the E2 subunit. This is a redox reaction where the disulfide bond of lipoamide is reduced to two thiol groups, forming an acetyl-thioester on one of the sulfur atoms and the this compound moiety.[2]

-

Acetyl Group Transfer to Coenzyme A (E2): The acetyl group is then transferred from the this compound to the thiol group of coenzyme A (CoA), forming acetyl-CoA and leaving the fully reduced this compound.[2] This reaction is catalyzed by the catalytic domain of the E2 subunit.[3]

-

Re-oxidation of this compound (E3): The this compound swings to the active site of the E3 enzyme, this compound dehydrogenase. Here, the two thiol groups of this compound are re-oxidized back to the disulfide bond of lipoamide. The reducing equivalents are transferred first to a flavin adenine (B156593) dinucleotide (FAD) cofactor on E3, forming FADH2, and subsequently to NAD+ to produce NADH + H+.[2]

This cycle highlights the indispensable role of this compound as a carrier of both the acetyl group and the reducing equivalents generated from the oxidation of the hydroxyethyl intermediate.

Quantitative Data

The interaction of this compound with the E2 and E3 components of the PDC has been characterized by various kinetic studies. The Michaelis constant (Km) for this compound provides an indication of the affinity of the enzymes for this substrate.

| Enzyme Component | Organism/Source | Km for this compound (mM) | Reference |

| This compound Acetyltransferase (E2) | Escherichia coli | 0.13 - 0.40 | [6] |

| This compound Acetyltransferase (E2) | Azotobacter vinelandii | 5.4 | [6] |

Note: The reported Km values can vary depending on the experimental conditions, such as pH, temperature, and the specific assay used.

Experimental Protocols

The study of this compound's role in the PDC involves a variety of experimental techniques, from the expression and purification of the complex components to the measurement of enzyme activity.

Expression and Purification of PDC Components

Recombinant expression of the E1, E2, and E3 subunits, typically in Escherichia coli, is a common starting point for in vitro studies.[7] Plasmids encoding the respective genes are transformed into a suitable expression host. Protein expression is induced, and the cells are harvested and lysed. Each component is then purified using a combination of chromatographic techniques, such as affinity chromatography (e.g., His-tag or Strep-tag), ion-exchange chromatography, and size-exclusion chromatography.[7] The purity and concentration of the proteins are assessed by SDS-PAGE and spectrophotometry.

Reconstitution of the Pyruvate Dehydrogenase Complex

To study the integrated function of the complex, the purified E1, E2, and E3 components can be reconstituted in vitro.[8][9][10] The individual components are mixed in specific molar ratios in a suitable buffer system. The reconstitution process is often facilitated by dialysis or incubation at a specific temperature to allow for the self-assembly of the complex. The formation of the complex can be confirmed by techniques such as native gel electrophoresis or analytical ultracentrifugation.[8]

This compound Acetyltransferase (E2) Activity Assay

The catalytic activity of the E2 component can be measured independently of the overall PDC reaction. A common method involves a coupled enzyme assay.

Principle:

This assay measures the E2-catalyzed transfer of an acetyl group from acetyl-CoA to this compound. The Coenzyme A (CoA) produced is then used in a subsequent reaction that can be monitored spectrophotometrically. A common coupling enzyme is phosphotransacetylase, which catalyzes the reaction of acetyl phosphate (B84403) and CoA to form acetyl-CoA and inorganic phosphate. The disappearance of a thioester bond can be monitored at 240 nm.[6]

Reagents:

-

Purified E2 enzyme

-

This compound

-

Acetyl-CoA

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

Coupling enzyme (e.g., phosphotransacetylase)

-

Acetyl phosphate

Procedure:

-

Prepare a reaction mixture containing the assay buffer, this compound, acetyl-CoA, and the coupling enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the purified E2 enzyme.

-

Monitor the change in absorbance at 240 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product.

Overall PDC Activity Assay

The overall activity of the reconstituted PDC, which encompasses the function of this compound, is typically measured by monitoring the production of NADH.[11]

Principle:

The complete reaction catalyzed by the PDC results in the reduction of NAD+ to NADH. The increase in NADH concentration can be followed spectrophotometrically by measuring the absorbance at 340 nm.

Reagents:

-

Reconstituted PDC

-

Pyruvate

-

Coenzyme A

-

NAD+

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, pyruvate, CoA, NAD+, TPP, and MgCl2.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the reconstituted PDC.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).[12]

Visualizations

Catalytic Cycle of the Pyruvate Dehydrogenase Complex

Caption: The catalytic cycle of the Pyruvate Dehydrogenase Complex.

Experimental Workflow for Studying this compound Function

References

- 1. Dynamics of the mammalian pyruvate dehydrogenase complex revealed by in-situ structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihydrolipoyl transacetylase - Wikipedia [en.wikipedia.org]

- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Structure and Function of the Catalytic Domain of the Dihydrolipoyl Acetyltransferase Component in Escherichia coli Pyruvate Dehydrogenase Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression and purification of the this compound acetyltransferase and this compound dehydrogenase subunits of the Escherichia coli pyruvate dehydrogenase multienzyme complex: a mass spectrometric assay for reductive acetylation of this compound acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reconstitution of the Escherichia coli pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Reconstitution of mammalian pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes: analysis of protein X involvement and interaction of homologous and heterologous this compound dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. THE this compound ACETYLTRANSFERASE IS A NOVEL METABOLIC LONGEVITY FACTOR AND IS REQUIRED FOR CALORIE RESTRICTION MEDIATED LIFE SPAN EXTENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serum this compound Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrolipoamide: A Linchpin in Mitochondrial Bioenergetics and a Target for Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrolipoamide, the reduced form of lipoamide (B1675559), is a pivotal, yet often overlooked, component of mitochondrial energy metabolism. Covalently bound to the E2 subunits of crucial multi-enzyme complexes, it functions as a swinging arm that transfers intermediates between active sites, directly linking the catabolism of carbohydrates, fatty acids, and amino acids to the generation of reducing equivalents for oxidative phosphorylation. This whitepaper provides a comprehensive technical overview of this compound's central role in mitochondrial bioenergetics, its involvement in the catalytic cycles of key dehydrogenase complexes, and the pathological consequences of its impaired function. Detailed experimental protocols for the isolation of mitochondria and the assessment of relevant enzyme activities are provided, alongside quantitative data and visual representations of the key pathways to serve as a valuable resource for researchers in basic science and drug development.

The Core Function of this compound in Mitochondrial Matrix

This compound's primary role is as a covalently attached intermediate in the E2 components of three critical mitochondrial multi-enzyme complexes: the Pyruvate (B1213749) Dehydrogenase Complex (PDC), the α-Ketoglutarate Dehydrogenase Complex (α-KGDHC), and the Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC). In these complexes, the lipoyl domain of the E2 subunit, containing the lipoamide prosthetic group, acts as a swinging arm that visits the active sites of the E1, E2, and E3 subunits in succession.

The catalytic cycle involves the reductive acylation of the lipoamide by the E1 subunit, followed by the transfer of the acyl group to Coenzyme A (CoA) at the E2 active site, leaving the lipoamide in its reduced this compound form. The final step is the re-oxidation of this compound back to lipoamide by the E3 subunit, this compound dehydrogenase (DLD), with the concomitant reduction of NAD+ to NADH.[1][2] This final step is a critical link to the electron transport chain, as the NADH produced is a primary substrate for Complex I, driving the generation of the proton motive force and subsequent ATP synthesis.[3][4]

This compound in Key Mitochondrial Dehydrogenase Complexes

Pyruvate Dehydrogenase Complex (PDC)

The PDC catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a key entry point into the Krebs cycle.[3] The E2 component, this compound acetyltransferase, forms the structural core of the complex.[5][6] In mammals, this core is composed of multiple copies of E2 and an E3 binding protein.[6][7] The lipoyl domains of E2 accept the hydroxyethyl (B10761427) group from the E1 subunit, which is then oxidized to an acetyl group, reducing the lipoamide to this compound. This acetyl group is subsequently transferred to CoA to form acetyl-CoA. The DLD (E3) subunit then reoxidizes the this compound, producing NADH.[2]

α-Ketoglutarate Dehydrogenase Complex (α-KGDHC)

Functioning within the Krebs cycle, the α-KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA and NADH.[8][9] Similar to PDC, the E2 component, this compound succinyltransferase, forms the core of the complex.[1][10] The lipoyl domain of E2 accepts the succinyl group from the E1 subunit, reducing the lipoamide to this compound. The succinyl group is then transferred to CoA, and the this compound is reoxidized by DLD (E3), generating NADH.[11][12]

Pathophysiological Implications of Impaired this compound Metabolism

Deficiencies in the function of this compound-dependent enzymes, most notably mutations in the DLD gene encoding the E3 subunit, lead to severe metabolic disorders.[13][14] this compound dehydrogenase deficiency (DLDD) is an autosomal recessive disorder characterized by a combined deficiency of PDC, α-KGDHC, and BCKDC.[14][15] This leads to a catastrophic failure of mitochondrial energy metabolism.

Clinical manifestations are heterogeneous and can include early-onset lactic acidosis, neurological deterioration, hypotonia, and liver dysfunction.[13][15][16][17][18][19] The accumulation of upstream metabolites, such as lactate (B86563) and branched-chain amino acids, is a common biochemical finding.[11][15] The impaired production of NADH severely compromises oxidative phosphorylation, leading to a cellular energy crisis, particularly in highly metabolic tissues like the brain.[18][20]

Quantitative Data

The following tables summarize key quantitative parameters related to this compound and its associated enzymes.

| Parameter | Organism/Tissue | Value | Reference |

| This compound Dehydrogenase (DLD) Specific Activity | Rat Brain Mitochondria | ~217 mU/mg protein | [21] |

| Rat Serum | ~0.024 mU/mg protein | [21] | |

| DLD Michaelis-Menten Constants (Km) | Clostridium kluyveri | This compound: 0.3 mM | [22] |

| NAD+: 0.5 mM | [22] | ||

| Lipoamide: 0.42 mM | [22] | ||

| NADH: 0.038 mM | [22] | ||

| Pyruvate Dehydrogenase Complex (PDC) Stoichiometry (Human) | E2:E3BP Ratio | 48:12 | [6] |

| E1:E2/E3BP:E3 | Average of 21:60:4 | [23] | |

| α-Ketoglutarate Dehydrogenase Complex (α-KGDHC) Stoichiometry (Human) | E2 Chains | 24 | [1] |

| Clinical Biochemistry in DLD Deficiency | Blood Lactate | Elevated during decompensation | [15] |

| Plasma Allo-isoleucine | May be subtly elevated | [11] |

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol is adapted from established methods for the isolation of functional mitochondria for bioenergetic studies.[24][25][26]

Materials:

-

Cell scrapers

-

Dounce homogenizer with a tight-fitting pestle

-

Refrigerated centrifuge

-

Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

-

Mitochondrial Resuspension Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4)

-

Phosphate-buffered saline (PBS), ice-cold

Procedure:

-

Grow cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells into ice-cold Isolation Buffer.

-

Centrifuge at 600 x g for 5 minutes at 4°C to pellet the cells.

-

Resuspend the cell pellet in a small volume of Isolation Buffer and allow to swell on ice for 10-15 minutes.

-

Homogenize the cells with 10-15 strokes of a pre-chilled Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with Mitochondrial Resuspension Buffer.

-

Centrifuge again at 10,000 x g for 15 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Mitochondrial Resuspension Buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

This compound Dehydrogenase (DLD) Activity Assay

This spectrophotometric assay measures the rate of NAD+ reduction coupled to the oxidation of this compound.[16][21][27][28]

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Assay Buffer (100 mM potassium phosphate, 1 mM EDTA, pH 7.8)

-

30 mM this compound solution (prepare fresh)

-

30 mM NAD+ solution

-

Mitochondrial extract

Procedure:

-

Prepare a reaction mixture containing Assay Buffer and NAD+ (final concentration 3 mM).

-

Add the mitochondrial extract to the reaction mixture.

-

Use a blank containing all components except this compound to zero the spectrophotometer at 340 nm.

-

Initiate the reaction by adding this compound (final concentration 3 mM).

-

Immediately monitor the increase in absorbance at 340 nm for 5 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This is a coupled colorimetric assay to measure PDC activity.[3][13][14][29][30]

Materials:

-

Microplate reader capable of measuring absorbance at 450 nm or 565 nm depending on the kit.

-

Commercial PDC activity assay kit (e.g., from Sigma-Aldrich, Abcam, or RayBiotech)

-

Cell or tissue lysate

Procedure (Example using a generic coupled enzymatic assay):

-

Prepare cell or tissue lysates according to the kit manufacturer's instructions.

-

Prepare a reaction mixture containing the assay buffer, substrate (pyruvate), and a developer that produces a colored product upon NADH generation.

-

Prepare a standard curve using the provided NADH standard.

-

Add the lysate to the wells of a 96-well plate.

-

Initiate the reaction by adding the reaction mixture.

-

Incubate the plate at 37°C and measure the absorbance at the appropriate wavelength in kinetic mode.

-

Calculate the PDC activity based on the rate of change in absorbance and the standard curve.

α-Ketoglutarate Dehydrogenase Complex (α-KGDHC) Activity Assay

This colorimetric assay measures the activity of α-KGDHC.[8][24][26]

Materials:

-

Microplate reader capable of measuring absorbance at 450 nm.

-

Commercial α-KGDHC activity assay kit (e.g., from Sigma-Aldrich, Abcam)

-

Mitochondrial isolate or tissue homogenate

Procedure (Example using a generic kit):

-

Prepare samples (mitochondrial isolates or tissue homogenates) as per the kit's protocol.

-

Prepare a reaction mix containing assay buffer, α-ketoglutarate, and a developer solution.

-

Generate a standard curve with the provided NADH standard.

-

Add samples and standards to a 96-well plate.

-

Add the reaction mix to all wells.

-

Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode for 10-60 minutes.

-

Determine the α-KGDHC activity from the rate of absorbance change, normalized to protein concentration, and compared to the NADH standard curve.

Visualizations

Caption: Catalytic cycle of the Pyruvate Dehydrogenase Complex.

Caption: Catalytic cycle of the α-Ketoglutarate Dehydrogenase Complex.

Caption: Link between this compound Metabolism and the Electron Transport Chain.

Caption: Experimental workflow for mitochondrial isolation.

References

- 1. Structure of the this compound succinyltransferase (E2) component of the human alpha-ketoglutarate dehydrogenase complex (hKGDHc) revealed by cryo-EM and cross-linking mass spectrometry: Implications for the overall hKGDHc structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. Stoichiometry and architecture of the human pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 8. msesupplies.com [msesupplies.com]

- 9. Mitochondrial this compound Dehydrogenase Is Upregulated in Response to Intermittent Hypoxic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Localization of lipoyl-bearing domains in the alpha-ketoglutarate dehydrogenase multienzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical characterization of patients with this compound dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydrolipoyllysine-residue succinyltransferase - Wikipedia [en.wikipedia.org]

- 13. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. raybiotech.com [raybiotech.com]

- 15. This compound Dehydrogenase Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. medlineplus.gov [medlineplus.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mitochondrial this compound Dehydrogenase Is Upregulated in Response to Intermittent Hypoxic Preconditioning [medsci.org]

- 21. Serum this compound Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Dynamics of the mammalian pyruvate dehydrogenase complex revealed by in-situ structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. 2.10. Alpha-ketoglutarate dehydrogenase activity assay [bio-protocol.org]

- 27. Mutations in the Dimer Interface of this compound Dehydrogenase Promote Site-specific Oxidative Damages in Yeast and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Reversible inactivation of this compound dehydrogenase by mitochondrial hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 29. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 30. sigmaaldrich.com [sigmaaldrich.com]

The In Vitro Antioxidant Mechanisms of Dihydrolipoamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrolipoamide (DHLA), the reduced form of lipoic acid, is a potent antioxidant with multifaceted protective capabilities against oxidative stress. Its unique dithiol structure allows it to participate in a variety of redox reactions, making it a subject of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth exploration of the core in vitro antioxidant mechanisms of DHLA, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through three primary mechanisms in vitro:

-

Direct Radical Scavenging: DHLA can directly neutralize a wide range of reactive oxygen species (ROS), converting them into less harmful molecules.

-

Metal Chelation: By binding to transition metal ions like iron and copper, DHLA prevents them from participating in redox reactions that generate highly reactive free radicals.

-

Regeneration of Other Antioxidants: DHLA plays a crucial role in the antioxidant network by regenerating other endogenous antioxidants, such as vitamin C and vitamin E, from their oxidized states.

Data Presentation: Quantitative Antioxidant Activity of this compound

The following tables summarize the quantitative data on the in vitro antioxidant capacity of this compound from various studies.

| Radical Species | Assay | IC50 / Kinetic Constant | Reference |

| Superoxide Radical (O2•-) | Xanthine/Xanthine Oxidase | 3.3 x 10^5 M-1 s-1 | [1] |

| 1,1-diphenyl-2-picrylhydrazyl (DPPH) | DPPH Assay | 15 µM | [1] |

| Peroxyl Radicals | Azo-initiator based assays | Effective scavenger | [2] |

| Hydroxyl Radical (•OH) | Fenton Reaction | Effective scavenger | [1] |

| Parameter | Assay | IC50 Value | Reference |

| Lipid Peroxidation Inhibition (Soybean 15-lipoxygenase with linoleic acid) | 15-Lipoxygenase Assay | 15 µM | [1] |

| Lipid Peroxidation Inhibition (Soybean 15-lipoxygenase with non-HDL fraction) | 15-Lipoxygenase Assay | 5 µM | [1] |

| Lipid Peroxidation Inhibition (Rabbit reticulocyte 15-lipoxygenase with linoleic acid) | 15-Lipoxygenase Assay | 10 µM | [1] |

| Lipid Peroxidation Inhibition (Rabbit reticulocyte 15-lipoxygenase with non-HDL fraction) | 15-Lipoxygenase Assay | 5 µM | [1] |

| Peroxyl radical-induced non-HDL peroxidation | AAPH-mediated peroxidation | 850 µM | [1] |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key antioxidant mechanisms of this compound.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

-

-

Reaction Mixture:

-

In a microplate well or a cuvette, add a specific volume of the DHLA sample at various concentrations.

-

Add a fixed volume of the DPPH working solution to each well/cuvette.

-

A control is prepared with the solvent instead of the DHLA sample.

-

-

Incubation:

-

Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer or microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of DHLA.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

Methodology:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Reaction Mixture:

-

Add a small volume of the DHLA sample at various concentrations to a microplate well or cuvette.

-

Add a larger, fixed volume of the diluted ABTS•+ working solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 6 minutes).

-

-

Absorbance Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferrous Ion (Fe²⁺) Chelating Assay

Principle: This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). In the presence of a chelating agent, the formation of the colored ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in color intensity.

Methodology:

-

Reagent Preparation:

-

Prepare solutions of FeCl₂ (e.g., 2 mM) and ferrozine (B1204870) (e.g., 5 mM).

-

-

Reaction Mixture:

-

Mix the DHLA sample at various concentrations with the FeCl₂ solution.

-

Initiate the reaction by adding the ferrozine solution.

-

-

Incubation:

-

Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

-

-

Absorbance Measurement:

-

Measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm. A control is prepared without the DHLA sample.

-

-

Calculation of Chelating Activity:

-

The percentage of ferrous ion chelating activity is calculated using the formula:

-

Conclusion

This compound stands out as a versatile and powerful antioxidant in vitro. Its ability to directly scavenge a broad spectrum of reactive oxygen species, chelate pro-oxidant transition metals, and regenerate other vital antioxidants underscores its significant potential in mitigating oxidative damage. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic applications of this remarkable molecule. The visual representations of its mechanisms of action provide a clear framework for understanding its complex and synergistic antioxidant properties.

References

- 1. Thioctic acid and dihydrolipoic acid are novel antioxidants which interact with reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dihydrolipoamide/Lipoic Acid Redox Couple: A Technical Guide to its Central Role in Cellular Physiology

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The dihydrolipoamide/lipoic acid (DHLA/LA) redox couple is a pivotal player in cellular metabolism and antioxidant defense. Lipoic acid, in its protein-bound form, is an essential cofactor for mitochondrial dehydrogenase complexes, placing it at the heart of cellular energy production.[1][2][3] As a soluble antioxidant, the DHLA/LA couple, with a standard redox potential of approximately -0.32 V, is a potent reductant capable of regenerating other key antioxidants like vitamins C and E and glutathione (B108866).[4][5] Beyond its direct antioxidant functions, this redox couple is a critical modulator of cellular signaling pathways, including insulin (B600854) signal transduction and the activation of the Nrf2-dependent antioxidant response.[1][6][7] This technical guide provides an in-depth exploration of the physiological significance of the DHLA/LA redox couple, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its roles in cellular pathways, to support further research and therapeutic development.

Core Biochemical Functions and Quantitative Data

The physiological importance of the DHLA/LA redox couple is rooted in its versatile biochemical activities, from its role as a covalently bound cofactor to its function as a powerful soluble antioxidant.

Cofactor in Mitochondrial Metabolism

Lipoic acid is indispensable for the function of several key mitochondrial multi-enzyme complexes, where it is covalently attached to specific lysine (B10760008) residues of the E2 subunit.[1][2] These complexes include:

-

Pyruvate Dehydrogenase Complex (PDC)

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC)

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDHC)

-

Glycine Cleavage System (GCS)

In these roles, the lipoyl domain acts as a "swinging arm," transferring reaction intermediates between the active sites of the complex.[8]

The Soluble Antioxidant Network

Exogenously supplied lipoic acid is readily taken up by cells and reduced to dihydrolipoic acid by enzymes such as this compound dehydrogenase and glutathione reductase.[1][7] The resulting DHLA is a potent antioxidant.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the DHLA/LA redox couple and its associated enzymes.

Table 1: Physicochemical and Cellular Properties of the this compound/Lipoic Acid Redox Couple

| Parameter | Value | References |

| Standard Redox Potential (E°') | -0.29 V to -0.32 V | [4][9] |

| Plasma Concentration (basal) | Lipoic Acid: 1-25 ng/mL | [10] |

| Dihydrolipoic Acid: 33-145 ng/mL | [10] | |

| Intracellular Concentration (Human Keratinocytes, after 0.5-5 mM LA treatment) | Lipoic Acid: Varies with dose | [11] |

| Dihydrolipoic Acid: Varies with dose | [11] |

Table 2: Kinetic Constants of Key Enzymes in this compound/Lipoic Acid Metabolism

| Enzyme | Substrate | Km | Vmax/Activity | Organism/Tissue | References |

| This compound Dehydrogenase | This compound | 0.70 mM | - | Acidianus ambivalens | [12] |

| NAD+ | 0.71 mM | - | Acidianus ambivalens | [12] | |

| Lipoamide (B1675559) | 1.26 mM | - | Acidianus ambivalens | [12] | |

| NADH | 3.15 µM | - | Acidianus ambivalens | [12] | |

| (R)-Lipoic Acid | - | 18-fold > (S)-Lipoic Acid | Mammalian | [13] | |

| Glutathione Reductase | (S)-Lipoic Acid | 3.5 mM | 1.4-2.4-fold > (R)-Lipoic Acid | Mammalian | [13] |

| (R)-Lipoic Acid | 7 mM | - | Mammalian | [13] | |

| (R/S)-Lipoic Acid | ~10 mM | - | Yeast | [13] |

Key Signaling Pathways Modulated by the this compound/Lipoic Acid Redox Couple

The DHLA/LA redox couple influences several critical signaling pathways, primarily through the modulation of the cellular redox state.

Lipoic Acid Biosynthesis and Salvage Pathways

Cells can synthesize lipoic acid de novo or salvage it from the environment. The de novo pathway utilizes octanoic acid derived from fatty acid synthesis, which is transferred to the apo-protein by lipoyl(octanoyl)-ACP:protein transferase (LipB) and subsequently sulfurated by lipoyl synthase (LipA).[8][14] The salvage pathway involves the attachment of free lipoic acid to the apo-protein by lipoate-protein ligase (LplA).[8][14]

Insulin Signaling Pathway

Lipoic acid has been shown to enhance insulin sensitivity and glucose uptake in cells.[1][3] It appears to act at multiple points in the insulin signaling cascade, including the insulin receptor itself and downstream effectors like PI3K and Akt.[3][15] This leads to the translocation of GLUT4 transporters to the cell membrane and increased glucose uptake.[1][3]

Nrf2-Mediated Antioxidant Response

Lipoic acid is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Lipoic acid can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound/lipoic acid redox couple.

Spectrophotometric Assay for this compound Dehydrogenase (DLDH) Activity

This protocol measures the forward reaction of DLDH, which is the NAD+-dependent oxidation of this compound.[16][17]

Materials:

-

1 M Potassium Phosphate buffer, pH 8.0

-

0.5 M EDTA

-

Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL)

-

30 mM this compound (substrate)

-

30 mM NAD+ (cofactor)

-

Mitochondrial extract or purified DLDH

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture in a cuvette with a final volume of 1 mL. The final concentrations of the components should be:

-

100 mM Potassium Phosphate, pH 8.0

-

1.5 mM EDTA

-

0.6 mg/mL BSA

-

3.0 mM NAD+

-

-

Add the mitochondrial extract or purified DLDH to the reaction mixture. The amount of enzyme should be sufficient to produce a linear rate of absorbance change.

-

Use a blank solution containing all components except the this compound to zero the spectrophotometer at 340 nm.[17]

-

Initiate the reaction by adding 3.0 mM this compound.

-

Immediately begin monitoring the increase in absorbance at 340 nm for 5 minutes, recording the absorbance at regular intervals (e.g., every 30 seconds). The increase in absorbance is due to the formation of NADH.

-

Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

HPLC Method for the Quantification of Lipoic Acid and Dihydrolipoic Acid in Biological Samples

This protocol outlines a general approach for the simultaneous quantification of LA and DHLA in plasma or tissue samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[10][18]

Materials:

-

HPLC system with an electrochemical detector

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of buffer and organic solvent, specific composition to be optimized)

-

Lipoic acid and dihydrolipoic acid standards

-

Enzymes for hydrolysis (e.g., from Helix pomatia)

-

Solid-phase extraction (SPE) columns

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Preparation:

-

To release protein-bound LA and DHLA, treat the biological sample (e.g., plasma, tissue homogenate) with enzymes for hydrolysis.

-

Perform a solid-phase extraction to clean up the sample and concentrate the analytes.

-

Elute the analytes from the SPE column and evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the C18 column.

-

Elute the analytes with the mobile phase at a constant flow rate.

-

Detect LA and DHLA using the electrochemical detector set at an appropriate potential.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of LA and DHLA standards.

-

Quantify the amounts of LA and DHLA in the sample by comparing their peak areas to the standard curve.

-

Assay for Nrf2 Activation

This protocol describes a method to assess the activation of Nrf2 in cultured cells treated with lipoic acid, typically by measuring the nuclear translocation of Nrf2 via Western blotting.[19]

Materials:

-

Cultured cells (e.g., AGS cells)

-

Lipoic acid solution

-

Cell lysis buffers for cytoplasmic and nuclear fractionation

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blotting apparatus

-

Primary antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Plate the cells and allow them to adhere.

-

Treat the cells with various concentrations of lipoic acid for a specified period (e.g., 2 hours).

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform a nuclear and cytoplasmic fractionation using appropriate lysis buffers.

-

-

Protein Quantification:

-

Determine the protein concentration of the nuclear extracts using a protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from the nuclear extracts by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against Nrf2 and the nuclear loading control.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities for Nrf2 and the loading control.

-

Normalize the Nrf2 signal to the loading control to determine the relative amount of nuclear Nrf2. An increase in the normalized Nrf2 signal in lipoic acid-treated cells compared to untreated controls indicates Nrf2 activation.

-

Conclusion and Future Directions

The this compound/lipoic acid redox couple is a multifaceted and physiologically vital component of cellular biochemistry. Its roles as a mitochondrial cofactor, a potent antioxidant, and a modulator of key signaling pathways underscore its importance in maintaining cellular health and responding to metabolic and oxidative stress. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate mechanisms governed by this redox couple.

Future research should focus on elucidating the precise molecular interactions of lipoic acid with signaling proteins, further quantifying its cellular and subcellular concentrations under various physiological and pathological conditions, and exploring its full therapeutic potential in a wider range of diseases. The development of more sensitive and specific analytical methods will be crucial in advancing our understanding of the dynamic interplay of the DHLA/LA redox couple in health and disease, paving the way for novel therapeutic strategies targeting this central metabolic and antioxidant hub.

References

- 1. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histochemical staining and quantification of this compound dehydrogenase diaphorase activity using blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utilization of the insulin-signaling network in the metabolic actions of alpha-lipoic acid-reduction or oxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipoic Acid Synthesis and Attachment in Yeast Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redox Reactions: Review – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 10. HPLC-methods for determination of lipoic acid and its reduced form in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The this compound dehydrogenase from the crenarchaeon Acidianus ambivalens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutathione reductase and lipoamide dehydrogenase have opposite stereospecificities for alpha-lipoic acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Serum this compound Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrolipoamide's involvement in cellular redox signaling pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolipoamide (DHLA), the reduced form of lipoic acid, is a pivotal molecule in mitochondrial metabolism, primarily recognized for its role as a cofactor in α-ketoacid dehydrogenase complexes. Beyond this canonical function, DHLA is emerging as a significant player in cellular redox signaling. Its potent antioxidant capacity and its continuous regeneration by this compound dehydrogenase (DLDH) position it at the crossroads of metabolic and signaling pathways. This technical guide provides an in-depth exploration of DHLA's involvement in cellular redox signaling, with a focus on its role in the Nrf2 antioxidant response, ferroptosis, and other signaling cascades. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and drug development in this area.

Core Concepts: this compound Metabolism and Redox Potential

This compound is the reduced form of lipoamide (B1675559), which is covalently attached to specific lysine (B10760008) residues of the E2 components of multienzyme complexes like the pyruvate (B1213749) dehydrogenase complex (PDC) and α-ketoglutarate dehydrogenase complex (α-KGDH). The enzymatic conversion between this compound and lipoamide is catalyzed by this compound dehydrogenase (DLDH), a flavoprotein that utilizes NAD+ as an electron acceptor.[1][2] This reaction is central to cellular energy metabolism.[3][4]

The dithiol group of this compound endows it with a strong reducing potential, enabling it to scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). DLDH itself can have both pro-oxidant and antioxidant roles depending on the cellular context.[1] The balance between this compound and lipoamide, regulated by DLDH activity and the cellular NAD+/NADH ratio, is a critical determinant of the mitochondrial redox environment.[5]

Quantitative Data on this compound Dehydrogenase Activity

The enzymatic activity of DLDH is crucial for maintaining the this compound/lipoamide pool. The following tables summarize key kinetic parameters for DLDH from various sources.

Table 1: Kinetic Constants of this compound Dehydrogenase (Forward Reaction: this compound Oxidation)

| Species/Source | Substrate | K_m_ (μM) | V_max_ (μmol/min/mg) | pH | Notes | Reference |

| Human (recombinant) | This compound | 50 - 100 | Not specified | 6.5 | Activity measured as NADH disappearance | [6] |

| Rat Serum | This compound | ~1000 | ~0.000024 | 8.0 | Activity is significantly lower than in mitochondria | [7] |

| Rat Mitochondria | This compound | Not specified | 0.217 | 8.0 | [7] |

Table 2: Kinetic Constants of this compound Dehydrogenase (Reverse Reaction: Lipoamide Reduction)

| Species/Source | Substrate | K_m_ (μM) | V_max_ (μmol/min/mg) | pH | Notes | Reference |

| Human (recombinant) | Lipoamide | 1300 ± 200 | Not specified | 6.5 | [6] | |

| Rat Mitochondria | Lipoamide | Not specified | Not specified | 6.3 | [3] |

Table 3: Cellular Concentrations of Related Metabolites

| Metabolite | Organism/Tissue | Concentration | Notes | Reference |

| Glutathione | Arabidopsis thaliana leaves | 237.53 - 305.77 nmol/g FW | Important for cellular redox state | [8] |

| ATP/ADP ratio | Arabidopsis thaliana leaves | 3.40 - 4.67 | Reflects cellular energy status | [8] |

This compound in Key Redox Signaling Pathways

The Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[9] Inhibition of DLDH has been shown to activate the Nrf2 signaling pathway. The proposed mechanism involves the accumulation of reducing equivalents, potentially including this compound itself, which can lead to the modification of reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of antioxidant response element (ARE)-containing genes.

Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound dehydrogenase has been identified as a key regulator of ferroptosis induced by cystine deprivation.[10][11][12] Silencing of the DLD gene suppresses ferroptosis, while its overexpression enhances it. The proposed mechanism involves DLDH's role in mitochondrial metabolism, where its activity influences mitochondrial membrane potential, iron accumulation, and the production of ROS, all of which are critical for the execution of ferroptosis.[12]

NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival.[13][14] The DNA binding activity of NF-κB is redox-sensitive. Dihydrolipoate (B1233209) has been shown to restore the DNA binding activity of NF-κB after its inhibition by the sulfhydryl oxidizing agent, diamide.[10] This suggests that this compound can act as a reductant to maintain the cysteine residues in the DNA-binding domain of NF-κB in a reduced state, which is essential for its activity.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. This compound dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Serum this compound Dehydrogenase Is a Labile Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial Dihydrolipoyl Dehydrogenase Activity Shapes Photosynthesis and Photorespiration of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 10. Redox regulation of NF-kappa B DNA binding activity by dihydrolipoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Nitric oxide and dihydrolipoic acid modulate the activity of caspase 3 in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. medium.com [medium.com]

The Discovery and Enduring Legacy of Dihydrolipoamide in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrolipoamide, the reduced form of lipoic acid, is a pivotal molecule at the crossroads of cellular metabolism. Its discovery and the subsequent elucidation of its function have been instrumental in shaping our understanding of bioenergetics and redox biology. This in-depth technical guide provides a comprehensive overview of the history, discovery, and metabolic significance of this compound. It details the key enzymatic reactions in which it participates, provides established experimental protocols for its study, and presents quantitative data on its kinetics and tissue distribution. Furthermore, this guide offers visualizations of its metabolic pathways, experimental workflows, and diagnostic logic to serve as a valuable resource for researchers and professionals in the field.

A Historical Journey: The Unveiling of a Key Metabolic Cofactor

The story of this compound is intrinsically linked to the discovery of its oxidized form, α-lipoic acid. The journey began in the mid-20th century with the quest to identify a microbial growth factor.

-

1951: The Seminal Discovery In a landmark paper, Lester J. Reed and his colleagues at the University of Texas, Austin, reported the isolation of a crystalline "acetate-replacing factor" from a staggering 10 tons of beef liver residue, yielding a mere 30 mg of the substance.[1][2] This factor was essential for the growth of certain bacteria and was later named α-lipoic acid.[2]

-

1950s: Structural Elucidation and Functional Insight Following its isolation, the chemical structure of lipoic acid was determined to be a sulfur-containing fatty acid.[3] Crucially, researchers, including Reed's group, established its role as a covalently bound coenzyme in the pyruvate (B1213749) dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (α-KGDC).[4] It became clear that the molecule undergoes a redox cycle, with its reduced form, this compound, playing a vital role in acyl group transfer and electron transport.

-

Subsequent Decades: Expanding Roles Further research solidified the central role of the lipoic acid/dihydrolipoamide redox couple in cellular energy metabolism.[4] Its involvement in the branched-chain α-keto acid dehydrogenase complex and the glycine (B1666218) cleavage system was also uncovered.[5] The potent antioxidant properties of both lipoic acid and this compound began to be recognized, opening new avenues of research into their therapeutic potential.

The Core of Metabolism: this compound's Biochemical Function

This compound is the functional form of lipoic acid that participates directly in key metabolic reactions. It is covalently attached via an amide bond to a specific lysine (B10760008) residue of the E2 subunit (dihydrolipoyl transacetylase or transsuccinylase) of the α-ketoacid dehydrogenase complexes.[6]

The Pyruvate Dehydrogenase Complex (PDC)

The PDC is a critical multienzyme complex that links glycolysis to the citric acid cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[6] this compound, as part of the E2 subunit, is central to this process.

The α-Ketoglutarate Dehydrogenase Complex (α-KGDC)

Analogous to the PDC, the α-KGDC is a key regulatory point in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA. This compound plays the same essential role in acyl group transfer and regeneration within this complex.

This compound Dehydrogenase (DLDH)

This compound dehydrogenase (also known as E3) is a flavoprotein that is a common component of the PDC, α-KGDC, branched-chain α-ketoacid dehydrogenase complex, and the glycine cleavage system.[5] Its primary function is to reoxidize this compound to lipoamide, allowing the catalytic cycle of the E2 subunit to continue. This reaction involves the transfer of electrons from this compound to FAD, forming FADH₂, which then reduces NAD⁺ to NADH.[6]

Quantitative Data in this compound Research

The following tables summarize key quantitative data related to this compound dehydrogenase kinetics and the tissue content of lipoic acid.

| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | Reference |

| Helicoverpa armigera Mitochondria | Lipoamide | 0.4 | 61.25 | [7] |

| Helicoverpa armigera Mitochondria | NADH | 0.083 | 61.25 | [7] |

| Human DLD (D444V mutant) | p-Nitrophenyl butyrate | 1.36 | 0.003085 | [4] |

Table 1: Kinetic Constants of this compound Dehydrogenase (DLDH) and Related Enzymes. Note: Vmax values are highly dependent on assay conditions and purity of the enzyme preparation.

| Food Source | Lipoic Acid Content (µg/g dry weight) |

| Spinach | 3.15 |

| Bovine Kidney | 2.55 |

| Bovine Heart | 1.51 |

| Bovine Liver | 0.86 |

| Broccoli | 0.55 |

| Tomato | 0.38 |

Table 2: Lipoic Acid Content in Various Foodstuffs. Data adapted from literature. It is important to note that most lipoic acid in tissues is protein-bound, and free this compound concentrations are generally very low and not readily detectable in plasma.[8]

Experimental Protocols for this compound Research

The following are detailed methodologies for key experiments in the study of this compound and its related enzymes.

Spectrophotometric Assay of this compound Dehydrogenase (DLDH) Activity

This protocol measures the forward reaction of DLDH, which is the NAD⁺-dependent oxidation of this compound. The activity is monitored by the increase in absorbance at 340 nm due to the formation of NADH.[9]

Materials:

-

1 M Potassium Phosphate buffer, pH 8.0

-

0.5 M EDTA

-

Bovine Serum Albumin (BSA) solution (10 mg/mL)

-

This compound solution (prepare fresh)

-

NAD⁺ solution

-

Mitochondrial extract or purified DLDH

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

100 µL of 1 M Potassium Phosphate buffer (final concentration: 100 mM)

-

3 µL of 0.5 M EDTA (final concentration: 1.5 mM)

-

60 µL of 10 mg/mL BSA (final concentration: 0.6 mg/mL)

-

x µL of distilled water to bring the volume to ~900 µL

-

-

Add a specific amount of mitochondrial extract or purified DLDH (e.g., 10-20 µg of protein).

-

Initiate the reaction by adding this compound and NAD⁺ to final concentrations of 3.0 mM each.

-

Immediately mix the contents of the cuvette and start monitoring the increase in absorbance at 340 nm at room temperature for several minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

In-Gel Activity Staining of DLDH using Blue Native PAGE (BN-PAGE)

This method allows for the visualization of DLDH activity directly within a polyacrylamide gel following native protein separation.

Materials:

-

BN-PAGE gel system

-

Mitochondrial extract

-

Staining solution: 50 mM Potassium Phosphate buffer (pH 7.0) containing 0.2 mg/mL Nitroblue Tetrazolium (NBT) and 0.1 mg/mL NADH.

Procedure:

-

Prepare mitochondrial extracts from cells or tissues.

-

Perform BN-PAGE to separate the mitochondrial protein complexes in their native state.

-

After electrophoresis, incubate the gel in the staining solution at room temperature.

-

Monitor the development of a purple formazan (B1609692) precipitate at the location of the DLDH enzyme band.

-

The intensity of the band is proportional to the diaphorase activity of DLDH.

Visualizing the World of this compound

The following diagrams, generated using Graphviz, illustrate key pathways, workflows, and logical relationships in this compound research.

Conclusion and Future Directions

The discovery of this compound and the elucidation of its central role in metabolism represent a cornerstone of modern biochemistry. From its humble beginnings as a bacterial growth factor to its recognition as a key player in cellular energy production and redox homeostasis, the journey of this compound has been one of fundamental scientific importance. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to continue to explore the intricacies of this compound metabolism and its implications in health and disease.

Future research will likely focus on several key areas:

-

Therapeutic Targeting: Given its central role, the modulation of this compound-dependent enzymes is a promising therapeutic strategy for metabolic disorders and diseases associated with mitochondrial dysfunction.

-

Redox Signaling: A deeper understanding of how the this compound/lipoamide redox couple influences cellular signaling pathways beyond its immediate metabolic roles is an exciting area of investigation.

-

Disease Pathogenesis: Further elucidation of the precise molecular mechanisms by which defects in this compound metabolism contribute to the pathophysiology of various diseases will be crucial for the development of targeted therapies.

The legacy of the early pioneers in this field continues to inspire new generations of scientists to unravel the complexities of cellular metabolism, with this compound remaining a molecule of central importance.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Crystalline alpha-lipoic acid; a catalytic agent associated with pyruvate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound dehydrogenase, pyruvate oxidation, and acetylation-dependent mechanisms intersecting drug iatrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 7. α-Lipoic acid chemistry: the past 70 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoic acid - Wikipedia [en.wikipedia.org]

- 9. Changes in this compound dehydrogenase expression and activity during postnatal development and aging in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dihydrolipoamide in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by progressive neuronal loss and dysfunction. A growing body of evidence implicates oxidative stress and mitochondrial dysfunction as central players in the pathogenesis of these disorders.[1][2] Dihydrolipoamide (DHLA), the reduced form of lipoic acid, is a potent antioxidant and a critical cofactor for mitochondrial dehydrogenase complexes.[3][4] This technical guide provides an in-depth analysis of the role of this compound and its associated enzyme, this compound dehydrogenase (DLDH), in various preclinical models of neurodegenerative diseases. We will explore its mechanisms of action, summarize key quantitative findings, detail experimental protocols, and visualize the intricate signaling pathways involved.

Introduction to this compound and Neurodegeneration

This compound is a powerful antioxidant with two free sulfhydryl groups, enabling it to scavenge a wide range of reactive oxygen species (ROS).[4] It is a central component of the body's antioxidant network. Beyond its direct ROS-scavenging abilities, DHLA is a crucial cofactor for several mitochondrial enzyme complexes, including the pyruvate (B1213749) dehydrogenase complex (PDC) and α-ketoglutarate dehydrogenase complex (KGDHC).[3][4] These complexes are vital for cellular energy metabolism.

Decreased activity of DLDH and its associated enzyme complexes is a common feature in several age-related neurodegenerative diseases, including Alzheimer's and Parkinson's.[5] This suggests that impairments in DHLA-related pathways may contribute to the progression of these diseases. Conversely, enhancing or preserving the function of DHLA and its associated enzymes presents a promising therapeutic strategy.

This compound in Alzheimer's Disease Models

Mitochondrial dysfunction and oxidative stress are known to play a role in the pathogenesis of Alzheimer's disease (AD).[6] Studies in post-mortem brains of AD patients have revealed reduced activity of the α-ketoglutarate dehydrogenase complex, an enzyme for which this compound is a key cofactor.[6]

In a C. elegans model of AD expressing human amyloid-beta (Aβ) peptide, suppression of the dld-1 gene, which codes for this compound dehydrogenase, surprisingly offered protection against Aβ toxicity.[7][8][9] This intervention led to reduced formation of toxic Aβ oligomers and improved several vitality metrics, including protection against paralysis and improved fecundity.[8] These findings suggest that modulating energy metabolism pathways involving this compound could be a therapeutic avenue for AD.[9] However, it's also noted that genetic variants of the human dld locus are linked to an increased risk of late-onset AD, highlighting the complex role of this enzyme in the disease.[7][10]

Quantitative Data from Alzheimer's Disease Models

| Animal Model | Intervention | Key Quantitative Findings | Reference |

| C. elegans expressing human Aβ | Suppression of dld-1 gene | Protection against paralysis, improved fecundity, and egg hatching rates. Reduced formation of toxic Aβ oligomers. | [8] |

| Transgenic mouse model of amyloid deposition (Tg19959) | Partial genetic deletion of DLST (a subunit of α-KGDHC) | Accelerated onset of behavioral abnormalities and amyloid pathology. | [6] |

Experimental Protocols: C. elegans Model of Aβ Toxicity

-

Animal Model: C. elegans strains expressing human Aβ peptide in either muscle or neuronal cells.[10]

-

Intervention: Suppression of the dld-1 gene via RNA interference (RNAi).

-

Behavioral Assays:

-

Paralysis Assay: Monitoring the rate of paralysis of worms over time.

-

Fecundity Assay: Counting the number of offspring produced by individual worms.

-

-

Biochemical Assays:

-

Aβ Oligomer Quantification: Using techniques like Western blotting or ELISA to measure the levels of toxic Aβ oligomers.

-

This compound in Parkinson's Disease Models

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[11] Neuroinflammation and oxidative stress are key contributors to this neuronal death.[11][12] Lipoic acid, the precursor to this compound, has shown neuroprotective effects in a lipopolysaccharide (LPS)-induced inflammatory model of PD.[11]

Administration of lipoic acid in this model improved motor dysfunction, protected dopaminergic neurons from loss, and decreased the accumulation of α-synuclein, a protein that aggregates in the brains of PD patients.[11] The protective effects are attributed to the anti-inflammatory and antioxidant properties of lipoic acid and its reduced form, DHLA.[11] Furthermore, mice deficient in this compound dehydrogenase (Dld+/- mice) show increased vulnerability to neurotoxins like MPTP, which are used to model PD.[13] This increased susceptibility is linked to greater depletion of tyrosine hydroxylase-positive neurons in the substantia nigra.[13]

Quantitative Data from Parkinson's Disease Models

| Animal Model | Intervention/Model | Key Quantitative Findings | Reference |

| LPS-induced rat model of PD | Lipoic Acid Administration | Improved motor function, protection of dopaminergic neurons, and decreased α-synuclein accumulation. | [11] |

| Dld+/- mice | MPTP Administration | Significantly greater depletion of tyrosine hydroxylase-positive neurons in the substantia nigra compared to wild-type mice. | [13] |

Experimental Protocols: LPS-Induced Parkinson's Disease Model

-

Animal Model: Male Sprague-Dawley rats or C57BL mice.[11][14]

-

Induction of PD Model: Intraperitoneal injection of lipopolysaccharide (LPS) to induce neuroinflammation.[11][14]

-

Intervention: Daily intraperitoneal injections of dihydrolipoic acid (DHLA) or lipoic acid.[11][14]

-

Behavioral Assessments:

-

Open Field Test: To assess locomotor activity and exploratory behavior.

-

Forced Swim Test: To evaluate depressive-like behavior.

-

-

Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (a marker for dopaminergic neurons) and α-synuclein.

-

Western Blot Analysis: To measure the expression of inflammatory proteins in brain tissue.

This compound in Huntington's Disease Models

Huntington's disease (HD) is another neurodegenerative disorder where mitochondrial dysfunction is implicated.[15][16][17][18][19] Studies using mice deficient in this compound dehydrogenase (Dld+/-) have shown that these animals have an increased vulnerability to neurotoxins like malonate and 3-nitropropionic acid (3-NP), which are used to model HD.[13] This resulted in significantly larger striatal lesion volumes.[13] Furthermore, the activity of the KGDHC enzyme complex was found to be reduced in the putamen of HD patients.[13]

Quantitative Data from Huntington's Disease Models

| Animal Model | Intervention | Key Quantitative Findings | Reference |

| Dld+/- mice | Malonate and 3-NP administration | Significantly increased striatal lesion volumes. | [13] |

Experimental Protocols: Toxin-Induced Huntington's Disease Models

-

Animal Model: this compound dehydrogenase deficient (Dld+/-) mice.[13]

-

Induction of HD Model: Intraperitoneal or intrastriatal administration of malonate or 3-nitropropionic acid (3-NP).

-

Assessment of Neurotoxicity: Measurement of striatal lesion volume using histological techniques.

-

Mitochondrial Respiration Assays: In isolated brain mitochondria to assess the effects of the toxins on mitochondrial function.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through several interconnected mechanisms, primarily centered around its antioxidant properties and its role in mitochondrial function.

Antioxidant and Anti-inflammatory Effects

DHLA is a potent antioxidant that can directly neutralize a variety of reactive oxygen species. It also plays a crucial role in regenerating other key antioxidants, such as vitamin C and vitamin E, and contributes to maintaining the cellular pool of glutathione (B108866) (GSH).